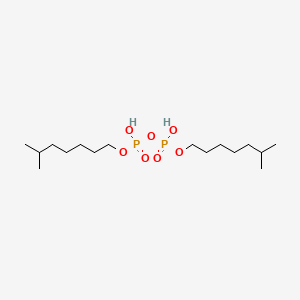

Diphosphoric acid, P,P'-diisooctyl ester

Description

BenchChem offers high-quality Diphosphoric acid, P,P'-diisooctyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphosphoric acid, P,P'-diisooctyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70729-86-1 |

|---|---|

Molecular Formula |

C16H36O7P2 |

Molecular Weight |

402.40 g/mol |

IUPAC Name |

[hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate |

InChI |

InChI=1S/C16H36O7P2/c1-15(2)11-7-5-9-13-21-24(17,18)23-25(19,20)22-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)(H,19,20) |

InChI Key |

OCBFMRMLYONXSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C |

Origin of Product |

United States |

Spectral analysis of P,P'-diisooctyl diphosphoric acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of P,P'-diisooctyl diphosphoric acid

Introduction

P,P'-diisooctyl diphosphoric acid (DIDP) is an organophosphorus compound with a molecular formula of C₁₆H₃₆O₇P₂ and a molecular weight of approximately 402.40 g/mol .[1][2] As a dialkyl ester of diphosphoric acid, its structure features a central pyrophosphate (P-O-P) linkage flanked by two isooctyl chains. The term "isooctyl" typically refers to a branched eight-carbon alkyl group, most commonly 6-methylheptyl as indicated by its IUPAC name, [hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate.[1] This class of compounds is significant in fields such as solvent extraction for metals, and as additives or intermediates in various industrial processes.

Accurate structural elucidation and purity assessment are critical for the application of DIDP. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. We will delve into the theoretical underpinnings, provide field-tested experimental protocols, and interpret representative spectral data, grounding our analysis in established scientific principles.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of DIDP, providing detailed information about the carbon-hydrogen framework and the unique phosphorus environment. A combined analysis of ³¹P, ¹H, and ¹³C NMR spectra is essential for complete characterization.

The Central Role of ³¹P NMR

Expertise & Experience: For an organophosphorus compound, ³¹P NMR is the most direct and informative technique. The phosphorus nucleus (³¹P) has a spin of ½ and a natural abundance of 100%, making it highly amenable to NMR analysis. The chemical shift of the phosphorus nucleus is exquisitely sensitive to its local electronic environment, oxidation state, and bonding.[3] For DIDP, we are specifically looking for signals characteristic of a pyrophosphate linkage, which are distinct from those of orthophosphates or phosphonates.[4]

Expected Spectral Data: The ³¹P NMR spectrum of DIDP is expected to show a signal in the characteristic region for pyrophosphates. While the exact chemical shift can be influenced by the solvent and pH, it typically appears upfield (negative ppm values) relative to the 85% H₃PO₄ standard.[3] For similar dialkyl pyrophosphates, the chemical shift is often observed in the range of -10 to -15 ppm. The presence of a single, sharp peak would indicate a symmetrical P-O-P environment.

¹H and ¹³C NMR: Confirming the Alkyl Structure

Expertise & Experience: ¹H and ¹³C NMR are used to confirm the structure and integrity of the isooctyl (6-methylheptyl) chains. ¹H NMR provides information on the number and connectivity of different protons, while ¹³C NMR reveals the number of unique carbon environments.[5][6] The key diagnostic signals in the ¹H spectrum will be the protons on the carbon adjacent to the phosphate oxygen (-O-CH₂-), which will be shifted furthest downfield due to the oxygen's deshielding effect.

Expected Spectral Data: Based on the 6-methylheptyl structure and data from analogous long-chain alkyl esters, the following signals can be anticipated.[7][8]

| Technique | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | Terminal CH₃ | ~0.8-0.9 | Doublet & Triplet |

| Internal CH₂ & CH | ~1.2-1.7 | Multiplets | |

| O-CH₂ | ~3.8-4.1 | Multiplet | |

| P-OH | Variable (Broad Singlet) | Singlet | |

| ¹³C NMR | Terminal CH₃ | ~14, ~22 | |

| Internal CH₂, CH | ~25-40 | ||

| O-CH₂ | ~65-70 |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocol: NMR Analysis

Trustworthiness: This protocol is designed for robustness and reproducibility. The choice of solvent is critical; while CDCl₃ is common for organophosphorus compounds, a more polar solvent like DMSO-d₆ may be necessary to fully dissolve the sample and observe the exchangeable acidic protons (P-OH).[9]

-

Sample Preparation: Accurately weigh 10-20 mg of the P,P'-diisooctyl diphosphoric acid sample into an NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically used as an internal reference (0 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ (0 ppm) is the accepted reference.[3]

-

Instrument Setup (400 MHz Spectrometer):

-

¹H NMR: Acquire spectra using a standard pulse sequence. A relaxation delay (D1) of 1-2 seconds is typically sufficient.

-

¹³C NMR: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be needed for full quantification of all carbon signals.[5]

-

³¹P NMR: Acquire spectra using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[9]

Chapter 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For DIDP, we are particularly interested in vibrations associated with the phosphate moiety (P=O, P-O-C, P-O-P) and the acidic hydroxyl group (O-H), as well as the C-H bonds of the alkyl chains.[10][11] Attenuated Total Reflectance (ATR) is the modern method of choice for liquid samples as it requires minimal sample preparation and is non-destructive.[12]

Interpreting the IR Spectrum

The IR spectrum provides a molecular fingerprint. The key is to identify the characteristic absorption bands that confirm the presence of the diphosphate structure and the isooctyl groups.

Expected Spectral Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance for DIDP Structure | Reference |

| 2800-3000 | C-H stretch | Confirms the presence of the isooctyl alkyl chains. | [13] |

| ~2300-2700 | O-H stretch (H-bonded) | Broad absorption indicating the acidic P-OH groups involved in strong hydrogen bonding. | [14] |

| ~1230 | P=O stretch | Strong, characteristic band for the phosphoryl group. Its position indicates the electronic environment. | [14] |

| ~1030 | P-O-C stretch | Strong absorption confirming the ester linkage to the isooctyl group. | [14][15][16] |

| ~930 | P-O-P stretch | A key diagnostic band for the pyrophosphate linkage. | [17] |

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal surface.[12]

-

Sample Application: Place a single drop of the neat P,P'-diisooctyl diphosphoric acid liquid directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Collection: Collect the spectrum over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[12]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Chapter 3: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the analyte and offers structural information through the analysis of its fragmentation patterns. Given that DIDP is a polar, acidic, and non-volatile compound, Electrospray Ionization (ESI) is the most suitable ionization technique.[18] Analysis in the negative ion mode is highly effective, as the acidic protons are readily lost to form the [M-H]⁻ ion.

Fragmentation Pathways and Interpretation

Trustworthiness: The fragmentation of organophosphorus compounds under MS conditions often follows predictable pathways, including cleavage of the phosphoester bonds and rearrangements within the alkyl chains.[19][20] By analyzing these fragments, we can validate the proposed structure. The high-resolution mass of the molecular ion can be used to confirm the elemental composition.

Expected Spectral Data:

-

Parent Ion (ESI-): An intense peak corresponding to the [M-H]⁻ ion is expected at m/z 401.18.

-

Key Fragments: The primary fragmentation will likely involve the cleavage of the P-O-P bond. Other significant fragments may arise from the loss of one or both isooctyl groups (C₈H₁₆, mass 112.12 Da) via neutral loss mechanisms.

Visualizing the Analytical Workflow

The overall process for comprehensive spectral analysis can be visualized as a systematic workflow.

Caption: Workflow for the comprehensive analysis of DIDP.

Proposed MS Fragmentation Pathway

The fragmentation can be visualized to understand the relationship between the observed ions.

Sources

- 1. Diphosphoric acid, P,P'-diisooctyl ester | C16H36O7P2 | CID 534663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. updatepublishing.com [updatepublishing.com]

- 11. journals.futa.edu.ng [journals.futa.edu.ng]

- 12. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Discriminates the Elderly with a Low and High Percentage of Pathogenic CD4+ T Cells [mdpi.com]

- 13. rjptonline.org [rjptonline.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Dynamics of Diphosphoric acid, P,P'-diisooctyl ester in Organic Solvents: A Technical Guide

Executive Summary

Diphosphoric acid, P,P'-diisooctyl ester (CAS: 70729-86-1), commonly referred to in industrial literature as diisooctyl pyrophosphate, is a highly specialized amphiphilic molecule[1][2]. Characterized by its dual-nature architecture—a highly polar, hydrogen-bonding pyrophosphate core flanked by two bulky, lipophilic isooctyl chains—it exhibits unique solvation thermodynamics. This guide provides an in-depth analysis of its solubility profile in organic solvents, detailing the mechanistic causality behind its dissolution, self-validating experimental protocols for quantification, and its critical role in advanced material formulations.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of diisooctyl pyrophosphate, one must first deconstruct its molecular architecture. The molecule has a molecular weight of 402.41 g/mol and an empirical formula of C16H36O7P2[1][2].

The Amphiphilic Dichotomy:

-

The Lipophilic Domain: The two branched 8-carbon (isooctyl) chains provide massive steric bulk and dominate the molecule's interaction with non-polar media. This results in a highly lipophilic profile, evidenced by an estimated LogP of ~5.67[3].

-

The Polar Domain: The central pyrophosphate group contains multiple P=O and P-OH functionalities. These act as strong hydrogen bond donors and acceptors, driving the molecule to self-associate in environments lacking competitive hydrogen-bonding partners.

Causality of Solvation: In highly non-polar organic solvents (e.g., hexane, toluene), the molecule does not dissolve as a simple monomer. Instead, the favorable van der Waals dispersion forces between the solvent and the isooctyl tails overcome the cohesive energy of the solid state. Simultaneously, the polar pyrophosphate cores self-associate via hydrogen bonding to shield themselves from the non-polar continuous phase. This leads to the formation of hydrogen-bonded dimers or inverse micelles. This structural shielding explains its exceptional solubility in organic solvents despite the presence of a highly polar core, while rendering it completely insoluble in water[4][5].

Quantitative Solubility Matrix

The following table summarizes the solubility behavior of diisooctyl pyrophosphate across different organic solvent classes, driven by the thermodynamic principles outlined above.

| Solvent Class | Representative Solvents | Solubility Profile | Dominant Solvation Mechanism |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very High | Tail solvation via dispersion forces; inverse micellization of the polar core. |

| Aromatic Hydrocarbons | Toluene, Xylene | Very High | π -alkyl interactions with the isooctyl branches; core shielding. |

| Polar Aprotic | Ethyl Acetate, Acetone, THF | High | Dipole-dipole interactions with the P=O bonds; disruption of core self-association. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Competitive hydrogen bonding with P-OH groups; steric hindrance from branched tails limits ideal packing. |

| Aqueous (Reference) | Water | Insoluble | Hydrophobic effect driven by the massive entropic penalty of solvating the isooctyl tails[4]. |

Experimental Protocol: Self-Validating Solubility Determination

Standard shake-flask methodologies often fail for pyrophosphate esters due to their propensity to irreversibly adsorb onto the silanol groups of borosilicate glassware. To ensure scientific integrity, the following protocol employs a self-validating mass-balance system and utilizes PTFE (polytetrafluoroethylene) labware to eliminate surface adsorption artifacts.

Step-by-Step Methodology:

-

Container Preparation: Select 20 mL PTFE vials. Pre-weigh the empty vials on an analytical balance ( ±0.01 mg).

-

Equilibration: Add an excess amount of Diphosphoric acid, P,P'-diisooctyl ester to 10.0 mL of the target organic solvent. Seal the vials tightly.

-

Thermodynamic Agitation: Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium is achieved.

-

Phase Separation: Transfer the suspension to PTFE centrifuge tubes. Ultracentrifuge at 10,000 × g for 30 minutes at 25 °C to pellet all undissolved solute and micro-aggregates.

-

Quantification (ICP-OES): Carefully extract a 1.0 mL aliquot of the supernatant. Dilute appropriately in a compatible solvent matrix and analyze via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), targeting the Phosphorus emission line at 213.618 nm. Convert the phosphorus concentration to the intact ester concentration.

-

Mass Balance Validation (Trustworthiness Check): Evaporate the solvent from the remaining pellet in the centrifuge tube under a gentle stream of nitrogen. Dry to constant weight. The sum of the dissolved mass (calculated from ICP-OES) and the undissolved mass (pellet) must equal the initial input mass within a ± 2% margin of error. A deviation greater than 2% indicates solvent evaporation, solute degradation, or surface adsorption.

Formulation Implications: Advanced Coupling Agents

The profound solubility of diisooctyl pyrophosphate in organic solvents is the foundational property that enables its industrial application. It is primarily utilized as a reactive ligand in the synthesis of neoalkoxy titanate coupling agents, such as Bis(diisooctyl pyrophosphate acyloxy) ethylene titanate (commercially known as KR-138S) and Isopropyl tris(diisooctyl pyrophosphate acyloxy) titanate (KR-38S)[4][5].

In polymer and materials science, these coupling agents are added to organic resins (e.g., PVC, PP, Epoxy) to modify inorganic fillers like calcium carbonate, titanium dioxide, or white carbon black[4]. Because the diisooctyl pyrophosphate ligand is highly soluble in the organic polymer melt, it effectively bridges the hydrophilic surface of the inorganic filler with the hydrophobic polymer matrix. This drastically reduces the viscosity of the system, prevents filler sedimentation, and significantly improves the mechanical tear strength, water resistance, and anti-corrosive properties of the final composite formulation[4][5].

Workflow Visualizations

Caption: Self-validating shake-flask workflow for pyrophosphate solubility determination.

Caption: Solvation mechanism and inverse micelle formation in non-polar organic solvents.

References

-

Title: Diphosphoric acid, P,P'-diisooctyl ester | CID 534663 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Diphosphoric acid, P,P'-diisooctyl ester - Substance Details Source: CompTox Chemicals Dashboard (US EPA) URL: [Link]

-

Title: Diphosphoric acid diisooctyl ester Chemical Properties Source: LookChem URL: [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Diphosphoric acid, P,P'-diisooctyl ester | C16H36O7P2 | CID 534663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Bis (diisooctyl pyrophosphate acyloxy) ethylene titanate-Nanjing Herun Coupling Agent Co., Ltd. [en.njherun.com]

- 5. Isopropyl tris (diisooctyl pyrophosphate acyloxy) titanate-Nanjing Herun Coupling Agent Co., Ltd. [en.njherun.com]

Thermal Stability and Degradation Kinetics of P,P'-Diisooctyl Diphosphoric Acid: A Comprehensive Technical Guide

Executive Summary

P,P'-diisooctyl diphosphoric acid (commonly referred to as diisooctyl pyrophosphoric acid, DOPPA, or as the active ligand in specific titanate coupling agents) is a critical organophosphorus compound utilized across diverse industrial sectors. From acting as a highly selective extractant for uranium(IV) in hydrometallurgy to serving as a surface modifier in polymer composites, its efficacy is fundamentally tied to its structural integrity. This whitepaper provides an in-depth analysis of the thermal stability, hydrolytic degradation mechanisms, and application-specific consequences of P,P'-diisooctyl diphosphoric acid degradation, alongside validated experimental protocols for its characterization.

Chemical Context and Application Paradigms

P,P'-diisooctyl diphosphoric acid features a central pyrophosphate (P-O-P) anhydride linkage flanked by bulky, branched isooctyl aliphatic chains. This unique structure imparts excellent solubility in organic diluents and exceptional chelating capabilities for multivalent metal cations.

Hydrometallurgical Extraction

In the nuclear fuel cycle, octyl and isooctyl pyrophosphoric acids were historically pivotal in the OPPA/DOPPA processes for recovering uranium from wet-process phosphoric acid (WPA)[1][2]. The pyrophosphate moiety exhibits a high distribution coefficient for U(IV). However, the highly acidic nature of WPA acts as a catalyst for the degradation of the extractant, presenting a significant process limitation[3].

Polymer Compounding and Surface Modification

In polymer science, the compound is utilized as a ligand in titanate coupling agents, such as Isopropyl tris(diisooctyl pyrophosphate acyloxy) titanate (commercially known as KR-38S). These agents improve the dispersion of inorganic fillers (e.g., calcium carbonate, aluminum hydroxide) in resins like PVC, PP, and epoxy, significantly enhancing flame retardancy and mechanical tear strength[4]. The thermal stability of the pyrophosphate ligand dictates the maximum processing temperature during polymer extrusion.

Degradation Mechanisms: Thermal and Hydrolytic Pathways

The Achilles' heel of P,P'-diisooctyl diphosphoric acid is the labile P-O-P anhydride bond. Degradation occurs via two primary vectors:

-

Acid-Catalyzed Hydrolysis: In aqueous, low-pH environments (such as 5-8 M found in WPA), the nucleophilic attack of water on the phosphorus atom is accelerated by protonation of the bridging oxygen. This cleaves the pyrophosphate into mono-isooctyl orthophosphoric acid (MOPA) and diisooctyl orthophosphoric acid (DOPA)[3].

-

Thermal Decomposition: When subjected to temperatures exceeding its stability threshold (approx. 210 °C for its titanate complexes), the compound undergoes thermal cleavage, leading to the volatilization of the isooctyl chains and the collapse of the pyrophosphate backbone into inert polyphosphates[4].

Causality of Performance Loss

The degradation from a diphosphoric acid to orthophosphoric acids fundamentally alters the coordination geometry. The bidentate chelating effect of the pyrophosphate is lost, drastically reducing the synergistic extraction efficiency for target metals[5]. Furthermore, the resulting orthophosphates readily form insoluble complexes with iron(III) (commonly present as an impurity), leading to the formation of "crud" (third-phase emulsions) that disrupt continuous liquid-liquid extraction operations[6].

Fig 1: Thermal and hydrolytic degradation pathways of P,P'-diisooctyl diphosphoric acid.

Quantitative Data Presentation

To engineer around these limitations, formulation scientists must understand the precise physical and thermal boundaries of the compound. The following table synthesizes the operational parameters and degradation thresholds.

| Property / Parameter | Value / Threshold | Operational Implication |

| Molecular Weight (Titanate Complex) | ~1310 g/mol | High molecular weight limits volatility during compounding[4]. |

| Decomposition Temperature | 210 °C | Defines the upper thermal limit for polymer extrusion and molding[4]. |

| Optimal Synergistic Ratio (Extractant) | 1:2 (Extractant:TOPO) | Addition of Tri-n-octyl phosphine oxide (TOPO) mitigates degradation and boosts U(VI) extraction[5][6]. |

| Hydrolytic Half-life (in 5M ) | < 24 hours at 50 °C | Necessitates continuous rejuvenation of the solvent in hydrometallurgical plants[2]. |

| Primary Degradation Products | MOPA, DOPA | Causes iron(III) precipitation and loss of target metal selectivity[3]. |

Experimental Protocols for Stability Assessment

To establish a self-validating system for tracking the degradation of P,P'-diisooctyl diphosphoric acid, researchers must utilize a combination of Thermogravimetric Analysis (TGA) and P Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocol isolates the variables of thermal and hydrolytic stress.

Protocol: Quantitative Assessment of Degradation via P NMR and TGA

Objective: To quantify the rate of P-O-P bond cleavage under simulated industrial conditions.

Phase 1: Thermal Stability Profiling (TGA/DSC)

-

Sample Preparation: Load 10–15 mg of purified P,P'-diisooctyl diphosphoric acid (or its titanate complex) into an alumina crucible.

-

Atmosphere Control: Purge the TGA furnace with dry Nitrogen ( ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition.

-

Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

-

Data Acquisition: Monitor the first derivative of the weight loss curve (DTG). The onset of thermal degradation is marked by a sharp mass loss peak corresponding to the volatilization of isooctyl fragments, typically observed near 210 °C[4].

Phase 2: Hydrolytic Stressing and P NMR Tracking Causality Note: P NMR is utilized because the phosphorus nucleus is highly sensitive to its electronic environment. The intact pyrophosphate exhibits a distinct chemical shift compared to the cleaved orthophosphate products.

-

Matrix Preparation: Prepare a biphasic system consisting of 0.5 M P,P'-diisooctyl diphosphoric acid in kerosene (organic phase) and 5.0 M (aqueous phase) to simulate wet-process phosphoric acid conditions[5].

-

Thermal Aging: Agitate the biphasic mixture at 50 °C using a thermostatic shaker at 300 rpm.

-

Sampling: Extract 0.5 mL aliquots of the organic phase at hours.

-

NMR Preparation: Dilute the aliquots in deuterated chloroform ( ) containing 0.01 M triphenylphosphine (TPP) as an internal standard.

-

Spectroscopic Analysis: Acquire P NMR spectra.

-

Intact Pyrophosphate: Peak observed at approximately -10 to -12 ppm.

-

Degradation Products (MOPA/DOPA): Peaks emerge at approximately 0 to +2 ppm.

-

-

Quantification: Integrate the area under the orthophosphate peaks relative to the internal standard to calculate the hydrolytic degradation kinetic rate constant ( ).

Mitigation Strategies

Given the inherent instability of the P-O-P bond, modern applications employ synergistic modifiers to extend the operational lifespan of the compound.

-

Hydrometallurgy: The addition of neutral organophosphorus donors, such as Tri-n-octyl phosphine oxide (TOPO) or Di-butyl butyl phosphonate (DBBP), creates a synergistic extraction system. These modifiers displace water molecules from the coordination sphere of the metal-extractant complex, shielding the pyrophosphate core from aqueous hydrolysis and significantly improving stability[5][6].

-

Polymer Science: Utilizing the compound as a chelate in titanate coupling agents (e.g., KR-38S) sterically hinders the P-O-P bond. The bulky titanium center and surrounding aliphatic chains create a hydrophobic shield, rendering the complex "not easy to hydrolyze" while raising the thermal decomposition threshold to 210 °C, making it suitable for high-shear polymer extrusion[4].

References

-

Académie des sciences. "Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design." Comptes Rendus Chimie. Available at: [Link][1]

-

Beltrami, D., et al. "Recovery of Uranium from Wet Phosphoric Acid by Solvent Extraction Processes." Chemical Reviews, ACS Publications. Available at: [Link][2]

-

Massachusetts Institute of Technology (MIT) DSpace. "Magnetic Gels for Uranium Recovery from Wet Phosphoric Acid." Thesis Repository. Available at: [Link][3]

-

United States Patent 6645453B2. "Solvent extraction process for recovery of uranium from phosphoric acid (25-55% P2O5)." Google Patents. Available at:[6]

-

Krea, M., & Khalaf, H. "Liquid–liquid extraction of uranium and lanthanides from phosphoric acid using a synergistic DOPPA–TOPO mixture." Hydrometallurgy, ResearchGate. Available at:[Link][5]

Sources

- 1. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Isopropyl tris (diisooctyl pyrophosphate acyloxy) titanate-Nanjing Herun Coupling Agent Co., Ltd. [en.njherun.com]

- 5. researchgate.net [researchgate.net]

- 6. US6645453B2 - Solvent extraction process for recovery of uranium from phosphoric acid (25-55% P205) - Google Patents [patents.google.com]

Mechanistic Pathways and Synergistic Paradigms in Metal Extraction Using Diphosphoric Acid, P,P'-Diisooctyl Ester

Executive Summary

Diphosphoric acid, P,P'-diisooctyl ester—commonly referred to in hydrometallurgical literature as Diisooctyl Pyrophosphoric Acid (DOPPA)—is a highly specialized, acidic organophosphorus extractant. It is predominantly deployed in the recovery of critical multivalent metals, specifically uranium (U) and lanthanides (Ln), from highly complex aqueous matrices like wet-process phosphoric acid (WPA) 1[1]. This whitepaper dissects the core physicochemical mechanisms of DOPPA-mediated extraction, emphasizing the necessity of synergistic solvent systems and detailing self-validating experimental workflows designed for high-purity metal separation.

The Physicochemical Paradigm of DOPPA

Chelation and Cation Exchange

The molecular architecture of DOPPA is defined by its pyrophosphate moiety, which provides an exceptionally high charge density and a flexible coordination geometry. As a diprotic acid, DOPPA operates primarily via a cation-exchange mechanism. In non-polar aliphatic diluents (such as kerosene), acidic organophosphorus extractants typically self-assemble into hydrogen-bonded dimers to minimize their dipole moment in the organic phase 2[2].

When the organic solvent contacts the aqueous metal-bearing phase, the acidic protons of the DOPPA dimers are exchanged for the metal cation (e.g., UO22+ or Ln3+ ), forming a lipophilic chelate ring.

The Synergistic Imperative

A fundamental thermodynamic limitation of using DOPPA in isolation is the "hydration penalty." When DOPPA binds a metal ion, water molecules often remain trapped in the metal's inner coordination sphere. Partitioning this partially hydrated complex into a non-polar organic phase is energetically unfavorable.

To circumvent this, DOPPA is universally deployed in a synergistic solvent system alongside a neutral solvating agent, most notably Tri-n-octylphosphine oxide (TOPO) 3[3]. The highly polar phosphoryl oxygen of TOPO acts as a powerful electron donor, displacing the residual water molecules and rendering the complex entirely hydrophobic. This synergistic chelation exponentially amplifies the distribution coefficient ( D ).

Fig 1. Synergistic liquid-liquid extraction mechanism of metal ions at the aqueous-organic interface.

Quantitative Data Synthesis: The Synergistic Advantage

The addition of a neutral donor to DOPPA fundamentally alters the extraction thermodynamics. The table below summarizes the causality and quantitative enhancements observed when transitioning from a solitary DOPPA system to a DOPPA-TOPO synergistic system.

| Extraction Parameter | DOPPA Alone (0.5 M) | DOPPA (0.5 M) + TOPO (0.125 M) | Mechanistic Causality |

| Uranium (VI) Extraction Efficiency | ~45% | > 95% | TOPO displaces the hydration sphere, drastically increasing lipophilicity and organic solubility 3[3]. |

| Lanthanide (Ln³⁺) Extraction | ~30% | > 85% | Synergistic adduct formation prevents aqueous retention of the highly charged Ln3+ ions. |

| Phase Separation Time | > 15 mins (Emulsion risk) | < 5 mins (Clean break) | The neutral donor reduces interfacial tension and prevents the stabilization of crud layers. |

| Optimal A/O Ratio | 1:2 | 1:1 | Higher loading capacity achieved due to highly favorable synergistic thermodynamics. |

Self-Validating Experimental Workflows

As a Senior Application Scientist, it is critical to design protocols that are not merely sequential, but self-validating . Every phase of the extraction must be gated by analytical confirmation to ensure reproducibility and mass balance closure.

Protocol 1: WPA Preconditioning and Redox Gating

Causality: Industrial WPA contains humic matter and suspended solids that act as surfactants, stabilizing Pickering emulsions at the liquid-liquid interface and catastrophically reducing mass transfer rates4[4]. Furthermore, uranium in WPA exists as a mixture of U(IV) and U(VI). The DOPPA-TOPO system is highly selective for U(VI).

-

Thermal Stabilization: Cool the raw WPA to 30–40 °C to stabilize the solubility of dissolved species 5[5].

-

Filtration & Adsorption: Pass the acid through a 5 µm filter, followed by an activated carbon bed to quantitatively remove soluble organic matter 3[3].

-

Redox Gating: Incrementally add hydrogen peroxide ( H2O2 ) to the aqueous phase.

-

Validation Checkpoint: Continuously monitor the Electromotive Force (EMF). Do not proceed to extraction until the EMF stabilizes at > 450 mV , confirming the complete oxidation of U(IV) to U(VI) 2[2].

Protocol 2: Synergistic Liquid-Liquid Extraction

-

Solvent Preparation: Prepare the organic phase by dissolving 0.5 M DOPPA and 0.125 M TOPO in high-purity aliphatic kerosene to ensure optimal extractant availability 3[3].

-

Phase Contacting: Mix the aqueous WPA and organic solvent at an Aqueous-to-Organic (A/O) phase ratio of 1:1 in a thermostated mixer-settler at 25 °C.

-

Equilibration: Agitate vigorously for 5–15 minutes. (Kinetic studies confirm that the initial extraction rates for U and Ln reach equilibrium rapidly within this window).

-

Phase Separation: Allow the phases to disengage gravitationally or centrifugally.

-

Validation Checkpoint: Analyze the aqueous raffinate using Arsenazo III spectrophotometry (at 650 nm) or ICP-MS. Calculate the extraction efficiency to confirm mass balance closure before routing the loaded organic phase to the stripping circuit 5[5].

Fig 2. Self-validating hydrometallurgical workflow for continuous metal extraction and stripping.

References

-

Beltrami, D., et al. (2014). "Recovery of Uranium from Wet Phosphoric Acid by Solvent Extraction Processes." Chemical Reviews, ACS Publications. 1

-

Khleifia, N., et al. (2013). "Studies of Uranium Recovery from Tunisian Wet Process Phosphoric Acid." Groupe Chimique Tunisien. 4

-

Krea, M., & Khalaf, H. (2000). "Liquid–liquid extraction of uranium and lanthanides from phosphoric acid using a synergistic DOPPA–TOPO mixture." Hydrometallurgy, 58(3), 215-225. 3

-

El-Nadi, Y. A., et al. (2015). "Uranium(VI) extraction from concentrated Egyptian wet-process phosphoric acid using a synergistic organophosphorous solvent." Journal of Radioanalytical and Nuclear Chemistry. 2

-

TSI Journals (2010). "Uranium recovery from concentrated phosphoric acid by using a synergistic organophosphorous solvent." TSI Journals.5

Sources

Coordination chemistry of P,P'-diisooctyl diphosphoric acid with lanthanides

An In-Depth Technical Guide to the Coordination Chemistry of P,P'-diisooctyl Diphosphoric Acid with Lanthanides

Authored by: A Senior Application Scientist

Foreword

The intricate dance between metal ions and organic ligands is the foundation of modern coordination chemistry. Among the vast array of interactions, the coordination of lanthanide ions with organophosphorus acids represents a field of immense practical importance and fundamental scientific interest. This guide delves into the core principles governing the coordination chemistry of P,P'-diisooctyl diphosphoric acid (DODPA) and its close, extensively studied structural analog, P,P'-di(2-ethylhexyl) phosphoric acid (D2EHPA), with the lanthanide series. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource that bridges theoretical understanding with practical, field-proven insights. We will explore the nature of the lanthanide-ligand bond, synthetic methodologies, advanced characterization techniques, and the paramount application of this chemistry in the separation of rare earth elements.

Introduction to the System: Lanthanides and Dialkyl Diphosphoric Acids

The lanthanides (Ln), a series of 15 elements from Lanthanum (La) to Lutetium (Lu), are characterized by the progressive filling of the 4f orbitals. Their unique electronic and magnetic properties have made them indispensable in modern technology, from high-power magnets and catalysts to luminescent materials and medical imaging agents.[1][2] A defining feature of lanthanide ions, typically found in the +3 oxidation state, is their high coordination numbers (commonly 8-9) and their preference for hard donor atoms like oxygen, a consequence of their large ionic radii and electrostatic bonding nature.[3][4]

P,P'-dialkyl diphosphoric acids are a class of highly effective organophosphorus extractants. While specific literature on P,P'-diisooctyl diphosphoric acid (DODPA) is sparse, its coordination chemistry is well-represented by its isomeric analogue, P,P'-di(2-ethylhexyl) phosphoric acid (D2EHPA or HDEHP), one of the most important extractants in hydrometallurgy. These molecules are characterized by a central diphosphoric acid moiety flanked by two C8 alkyl chains, which confer solubility in nonpolar organic solvents. The key to their function lies in the acidic protons of the P-OH groups and the coordinating ability of the phosphoryl (P=O) oxygens.

The synergy between the properties of lanthanide ions and these organophosphorus ligands underpins one of the most successful industrial-scale separation technologies: solvent extraction. This guide will use D2EHPA as the principal model to elucidate the coordination chemistry applicable to DODPA, given their near-identical chemical behavior.

Foundational Principles of Lanthanide-Phosphoric Acid Coordination

The interaction between a lanthanide ion (a hard Lewis acid) and the oxygen atoms of a dialkyl diphosphoric acid (hard Lewis bases) is a classic example of the Hard and Soft Acids and Bases (HSAB) principle. The resulting Ln-O bond is predominantly ionic in character.[5]

Ligand Behavior in Solution

In the nonpolar organic solvents used for extraction (e.g., hexane, kerosene), dialkyl diphosphoric acids like D2EHPA exist primarily as hydrogen-bonded dimers. This dimerization is a critical aspect of their chemistry and directly influences the stoichiometry of the extracted metal complex. The equilibrium can be represented as:

2(HA) ⇌ (HA)₂

where HA represents the monomeric form of the acid.

Coordination Modes and Complex Formation

The diphosphoric acid ligand can coordinate to the lanthanide ion in several ways. The deprotonated anion can act as a bidentate ligand, forming a stable six-membered chelate ring with the lanthanide ion through the two phosphoryl oxygens. It can also act as a bridging ligand between two metal centers, leading to the formation of polymeric species.

The primary mechanism for complexation in solvent extraction is a cation exchange reaction.[6] In this process, three dimeric ligand molecules coordinate to the lanthanide ion, releasing three protons into the aqueous phase. The generalized reaction is:

Ln³⁺(aq) + 3(HA)₂(org) ⇌ Ln(A₂H)₃(org) + 3H⁺(aq)

This equation highlights the crucial role of pH; a lower pH (higher H⁺ concentration) will shift the equilibrium to the left, favoring the stripping of the lanthanide from the organic phase back into the aqueous phase. At very high acid concentrations, a solvation mechanism can also occur, where the neutral lanthanide salt is extracted.[6]

Diagram: Coordination and Dimerization

A diagram illustrating the dimeric structure of the ligand and its bidentate chelation to a lanthanide ion.

Caption: Dimerization and coordination of diphosphoric acid.

Synthesis and Experimental Protocols

The synthesis of lanthanide-DODPA/D2EHPA complexes is most commonly achieved in situ during a liquid-liquid solvent extraction process. The procedure involves preparing two immiscible phases: an aqueous phase containing the lanthanide salt and an organic phase containing the ligand.

Experimental Protocol: Lanthanide Extraction

This protocol describes a typical laboratory-scale extraction of a lanthanide ion from an aqueous solution.

Materials:

-

Lanthanide(III) chloride or nitrate salt (e.g., EuCl₃·6H₂O)

-

P,P'-diisooctyl diphosphoric acid (or D2EHPA)

-

Organic diluent (e.g., n-hexane, dodecane)

-

Aqueous acid (e.g., HCl or H₂SO₄) for pH adjustment

-

Deionized water

-

Separatory funnels, pH meter, mechanical shaker

Step-by-Step Methodology:

-

Aqueous Phase Preparation:

-

Prepare a stock solution of the lanthanide salt (e.g., 0.01 M) in deionized water.

-

Adjust the pH of the aqueous solution to a desired value (e.g., pH 2-3) using dilute HCl or H₂SO₄. The initial pH is a critical parameter controlling extraction efficiency.

-

-

Organic Phase Preparation:

-

Prepare a solution of the diphosphoric acid ligand (e.g., 0.1 M, often calculated based on the dimeric form) in the chosen organic diluent.

-

-

Liquid-Liquid Extraction:

-

Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel.

-

Place the funnel on a mechanical shaker and agitate for a sufficient time (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. The organic phase, now containing the Ln-ligand complex, will often be more viscous.

-

-

Phase Separation and Analysis:

-

Carefully separate the aqueous and organic layers.

-

Measure the final pH of the aqueous phase.

-

Determine the concentration of the lanthanide ion remaining in the aqueous phase using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

The concentration of the lanthanide in the organic phase can be determined by mass balance or by stripping the metal back into a highly acidic aqueous solution and analyzing that solution.

-

Diagram: Solvent Extraction Workflow

A workflow diagram outlining the key steps in a solvent extraction experiment for lanthanide separation.

Caption: Standard workflow for a lanthanide solvent extraction experiment.

Advanced Structural Characterization

Elucidating the precise structure of the coordination complexes formed is crucial for understanding their behavior. Since these complexes are often not crystalline, a combination of spectroscopic techniques is employed.

Spectroscopic Techniques

| Technique | Purpose | Expected Observations upon Coordination |

| FT-IR Spectroscopy | Identify coordination sites | Broad O-H stretch (from P-OH) diminishes or disappears. P=O stretching frequency (~1200-1250 cm⁻¹) shifts to lower wavenumbers due to bond weakening upon coordination to Ln³⁺. |

| ³¹P NMR Spectroscopy | Probe the phosphorus environment | A downfield shift in the ³¹P resonance is typically observed upon complexation, indicating a change in the electronic environment around the phosphorus atom.[7] |

| Luminescence Spectroscopy | Study the coordination sphere of emissive Ln³⁺ (e.g., Eu³⁺, Tb³⁺) | The emission spectrum of Eu³⁺ is particularly sensitive to the local symmetry and the number of coordinated water molecules. Changes in the intensity and splitting of the ⁵D₀ → ⁷Fⱼ transitions provide detailed information about the inner coordination sphere.[7] |

| X-ray Absorption Fine Structure (XAFS) | Determine local structure in non-crystalline samples | Provides direct information on the Ln-O bond distances and the coordination number of the lanthanide ion in the organic phase.[8][9] |

Application in Lanthanide Separation Chemistry

The primary application of this coordination chemistry is the separation of lanthanides from each other, a notoriously difficult task due to their similar chemical properties.

The Principle of Separation

Separation is possible due to a phenomenon known as the lanthanide contraction —the steady decrease in ionic radii with increasing atomic number across the series. This subtle size difference affects the stability of the complexes formed with DODPA/D2EHPA. The smaller, heavier lanthanides (e.g., Lu³⁺) form slightly more stable complexes than the larger, lighter lanthanides (e.g., La³⁺). Consequently, the heavier lanthanides are preferentially extracted into the organic phase.[10]

The effectiveness of separation between two adjacent lanthanides is quantified by the separation factor (β) , defined as the ratio of their distribution ratios (D):

β = D(Ln₁) / D(Ln₂)

A higher separation factor indicates a more efficient separation.

The "Tetrad Effect"

When plotting the extraction behavior across the lanthanide series, a characteristic pattern of four distinct, connected curves emerges, known as the "tetrad effect" or "double-double effect".[6] This non-linear trend in properties is a manifestation of the quantum mechanical effects of the filling of the 4f orbitals (f⁰, f³, f⁴, f⁷, f¹⁰, f¹¹, f¹⁴ configurations) and influences the stability of the coordination complexes.

| Parameter | Light Lanthanides (e.g., La, Nd) | Heavy Lanthanides (e.g., Er, Lu) | Reference |

| Ionic Radius | Larger | Smaller | |

| Complex Stability | Lower | Higher | [10] |

| Extraction Preference | Lower | Higher | [10] |

| Separation Factor (β) | β(Nd/La) ≈ 10 | β(Lu/Er) ≈ 10² | [10] |

Note: Separation factors are highly dependent on experimental conditions (acid concentration, ligand concentration, etc.). The values presented are illustrative.

Diagram: Multi-Stage Separation Process

A logical diagram showing how multiple extraction and stripping stages are used to achieve high-purity separation of lanthanides.

Caption: Counter-current solvent extraction for lanthanide separation.

Future Outlook and Broader Applications

While solvent extraction remains the cornerstone application, the fundamental coordination chemistry of lanthanides with organophosphorus ligands opens doors to other advanced fields. The self-assembly of these complexes can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and physical properties.[11][12][13] Furthermore, the unique photophysical and magnetic properties of lanthanide ions mean that their complexes are continuously explored for applications in:

-

Luminescent Probes and Sensors: Designing ligands that can efficiently sensitize the luminescence of Eu³⁺ or Tb³⁺ for bio-imaging or chemical sensing applications.[14][15]

-

Magnetic Resonance Imaging (MRI): Gd³⁺ complexes are the basis for most clinical MRI contrast agents.[1][2] Novel organophosphorus ligands could offer improved relaxivity and biocompatibility.

-

Catalysis: The Lewis acidity of lanthanide ions makes them potential catalysts in various organic reactions.

The future of this field lies in the rational design of new organophosphorus ligands with enhanced selectivity for specific lanthanide ions, potentially moving beyond simple separation to the targeted synthesis of functional materials with tailored photophysical or magnetic properties.

References

- Synthesis and characterization of lanthanide complexes of DO3A-alkylphosphon

- Process for separation of the lanthanides. (1977).

- Lanthanide Complexes (Ln=La, Nd, Dy)

- Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions. ACS Central Science.

- Extraction of Lanthanoids from Hydrochloric and Nitric Acid Solutions by Di(2-ethylhexyl)phosphoric Acid. (1978). Bulletin of the Chemical Society of Japan.

- Structural Landscape and Proton Conduction of Lanthanide 5-(Dihydroxyphosphoryl)

- Lanthanide Coordination Networks Based on Diamantane‐4,9‐Diphosphonic Acid. Chemistry – A European Journal.

- Synthesis and study of anionic lanthanide complexes with diisopropyl benzoylamidophosphate. (2025).

- Structural Study of Complexes Formed by Acidic and Neutral Organophosphorus Reagents. OSTI.gov.

- Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane. (2021). MDPI.

- Lanthanide(iii)

- Modular Synthesis of Lanthanide Heterobimetallic Complexes. (2021). Enlighten Theses.

- Potential applications for the use of lanthanide complexes as luminescent biolabels.

- Lanthanides: Applications in Cancer Diagnosis and Therapy. ACS Chemical Biology.

- Syntheses, Crystal Structures and Properties of Two Lanthanide-Metal Complexes Based on Flexible 3′, 4′-Bis (terazol-5′-yl) phenoxy) isophthalic Acid. (2015). Journal of the Chinese Chemical Society.

- Structural and Electronic Analysis of Lanthanide Complexes: Reactivity May Not Necessarily Be Independent of the Identity of the Lanthanide Atom − A DFT Study. (2006).

- LANTHANUM SOLVENT EXTRACTION MECHANISMS USING DI-(2-ETHYLHEXYL) PHOSPHORIC ACID. (1969). OSTI.GOV.

- Lanthanide(III)

- Spectroscopic Studies of Lanthanide(III) Complexes with L-Malic Acid in Binary Systems. (2024). MDPI.

- A DFT Perspective on Organometallic Lanthanide Chemistry. (2024). eScholarship.org.

- Versatile Para‐Substituted Pyridine Lanthanide Coordination Complexes Allow Late Stage Tailoring of Complex Function. Chemistry – A European Journal.

- Lanthanide-Diphosphonate Frameworks Containing Dianthracene: Isolation of Metastable Intermediates and Lanthanide-Dependent UV and X-ray Light-Responsive Properties. (2025). Inorganic Chemistry.

- Spectroscopic and DFT study of a glutamic acid Nd(III) complex. (2025). European Journal of Chemistry.

- Solving the P–O/P–OH riddle: direct synthesis and neutron diffraction characterization of dianionic dithiophosphon

- Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents. Inorganic Chemistry.

- Some high coordination compounds of lanthanides(III) derived from N-isonicotinamidosalicyaldimine. (2026).

- Spectroscopic study of lanthanide(III) complexes with aliphatic dicarboxylic acids.

- Lanthanide phosphine oxide complexes. University of Staffordshire Online Repository.

Sources

- 1. mriquestions.com [mriquestions.com]

- 2. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Landscape and Proton Conduction of Lanthanide 5-(Dihydroxyphosphoryl)isophthalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eprints.staffs.ac.uk [eprints.staffs.ac.uk]

- 6. Extraction of Lanthanoids from Hydrochloric and Nitric Acid Solutions by Di(2-ethylhexyl)phosphoric Acid | CiNii Research [cir.nii.ac.jp]

- 7. Synthesis and characterization of lanthanide complexes of DO3A-alkylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. ac1.hhu.de [ac1.hhu.de]

- 13. Lanthanide-Diphosphonate Frameworks Containing Dianthracene: Isolation of Metastable Intermediates and Lanthanide-Dependent UV and X-ray Light-Responsive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

Unveiling the Aggregation Dynamics of Diphosphoric Acid, P,P'-Diisooctyl Ester in Organic Diluents

An In-Depth Technical Guide for Separation Scientists and Drug Development Professionals

As a Senior Application Scientist navigating the complexities of hydrometallurgy and metallodrug formulation, I frequently encounter process bottlenecks—such as third-phase formation and sluggish mass transfer—that stem directly from the microscopic behavior of extractants.

"Diphosphoric acid, P,P'-diisooctyl ester" (CAS: 70729-86-1)[1], commonly referred to as diisooctyl pyrophosphate, is a highly potent acidic organophosphorus extractant. It features a highly polar, chelating pyrophosphate headgroup flanked by two branched, lipophilic isooctyl chains. This inherent amphiphilic architecture dictates its complex self-assembly behavior in organic diluents. Understanding this aggregation is not merely an academic exercise; it is the fundamental thermodynamic baseline required to design robust, scalable solvent extraction (SX) workflows.

Mechanistic Foundations: The Three-Regime Aggregation Model

In non-polar diluents (e.g., aliphatic hydrocarbons like n-heptane or aromatic solvents like toluene), the highly polar P=O and P-OH groups of the diphosphoric acid are thermodynamically unstable when exposed to the bulk solvent. To minimize the system's free energy, the molecules self-associate, shielding their hydrophilic cores.

Based on the2[2], the aggregation of P,P'-diisooctyl diphosphate follows three distinct regimes driven by concentration, metal loading, and saponification:

-

Regime I: Dimerization (Nucleation): At low concentrations in solvents with low dielectric constants ( ϵ<10 ), the extractant predominantly exists as a dimer. This is stabilized by strong intermolecular hydrogen bonding between the phosphoryl oxygen and the hydroxyl proton of adjacent molecules[3].

-

Regime II: Stepwise Polymerization (Linear Growth): As the concentration of the metal-extractant complex increases, the initial dimers undergo a stepwise linear growth, forming extended, viscous polymeric chains[2].

-

Regime III: Reversed Micellization: At high metal loading or when the extractant is partially saponified (e.g., converted to a sodium salt), the linear aggregates undergo a critical structural reorganization. Hydration of the polar headgroups drives the formation of thermodynamically stable reversed micelles or water-in-oil (W/O) microemulsions[4].

Fig 1. Three-regime aggregation pathway of acidic organophosphorus extractants in diluents.

Experimental Workflows for Characterizing Aggregates

To ensure scientific integrity, any claim regarding the aggregation state must be empirically validated. A multi-modal analytical approach is required because no single technique captures both the thermodynamic constants and the physical dimensions of the aggregates.

Protocol: Self-Validating Characterization of Aggregation States

Causality & Rationale: We utilize a tripartite approach (VPO, DLS, and FT-IR). If DLS shows a 5 nm hydrodynamic radius but VPO indicates an aggregation number ( n ) of 2, the system is not self-validating; this discrepancy usually indicates trace water contamination artificially inflating the DLS scattering. True micellization requires correlated shifts across all three datasets.

-

Step 1: Phase Preparation and Equilibration

-

Action: Prepare solutions of P,P'-diisooctyl diphosphate in the chosen diluent (e.g., n-heptane) at varying concentrations (0.01 M to 0.5 M). Equilibrate with an aqueous phase containing the target metal or saponifying agent (e.g., NaOH) under controlled acidity.

-

Causality: As demonstrated in studies on the5[5], high aqueous acidity suppresses extractant dissociation, forcing the extractant to remain in the organic phase and ensuring accurate concentration mapping.

-

-

Step 2: Thermodynamic Profiling via Vapor-Pressure Osmometry (VPO)

-

Action: Analyze the organic phase using VPO at a constant temperature (e.g., 25°C). Measure the deviation of the osmometric resistance from a monomeric standard (like benzil).

-

Causality: VPO directly measures the colligative properties of the solution, allowing for the precise calculation of the average aggregation number ( n ) and the dimerization constant ( Kdim )[3].

-

-

Step 3: Hydrodynamic Sizing via Photon Correlation Spectroscopy (DLS/PCS)

-

Action: Subject the metal-loaded or saponified organic phase to Dynamic Light Scattering (DLS).

-

Causality: This confirms the transition from Regime II to Regime III. 6[4] shows that W/O microemulsions exhibit a distinct hydrodynamic radius (typically 2–10 nm) dependent on the water-to-surfactant ratio.

-

-

Step 4: Structural Elucidation via FT-IR

-

Action: Monitor the shift in the P=O stretching frequencies (typically around 1200 cm −1 ).

-

Causality: The red-shift of the phosphoryl band confirms the replacement of extractant-extractant hydrogen bonds with extractant-metal or extractant-water coordination bonds.

-

Fig 2. Self-validating multi-modal analytical workflow for aggregate characterization.

Quantitative Data Summarization

The choice of diluent fundamentally alters the aggregation thermodynamics. Aliphatic diluents (like n-heptane) provide poor solvation for the polar pyrophosphate core, driving tighter self-assembly and earlier onset of micellization compared to aromatic diluents (like toluene), which can weakly interact with the extractant via π -stacking.

| Extractant System | Diluent | Base Aggregation State (Low Conc.) | Metal-Loaded / Saponified State | Primary Validation Method |

| P,P'-diisooctyl diphosphate | n-Heptane | Dimer ( n≈2 ) | Reversed Micelles / W/O Emulsion | DLS, FT-IR[4] |

| P,P'-diisooctyl diphosphate | Toluene | Dimer ( n≈2 ) | Linear Polymers | VPO[3] |

| HDEHP (Analog) | n-Octane | Dimer ( n≈2 ) | Reversed Micelles | SANS, PCS[2] |

| HEH(EHP) (Analog) | Toluene | Dimer ( n≈2 ) | Linear Polymers | VPO[3] |

Engineering Implications for Scale-Up

For researchers scaling up extraction circuits, the transition into Regime III (Reversed Micelles) is a double-edged sword.

On one hand, micellization dramatically increases the solubilization capacity for metal ions and water. This is highly advantageous in drug development for creating micro-reactors for nanoparticle synthesis or formulating lipophilic metallodrugs.

On the other hand, in continuous counter-current hydrometallurgical processes, if these aggregates grow too large, they exceed the solubility limit of the aliphatic diluent. This leads to the dreaded "third-phase formation" —a dense, highly viscous, extractant-rich middle layer that halts mass transfer and phase disengagement. To engineer around this, application scientists must introduce phase modifiers (such as long-chain alcohols like isodecanol) that disrupt excessive linear polymerization and sterically stabilize the reversed micelles, keeping the hydrodynamic radius safely below the precipitation threshold.

Sources

- 1. Diphosphoric acid, P,P'-diisooctyl ester | C16H36O7P2 | CID 534663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. usgs.gov [usgs.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigation of aggregation in solvent extraction of lanthanides by acidic extractants (organophosphorus and naphthenic acid) | U.S. Geological Survey [usgs.gov]

Environmental Fate and Toxicity of P,P'-Diisooctyl Diphosphoric Acid: A Technical Guide

Executive Summary

P,P'-Diisooctyl diphosphoric acid (commonly referred to as diisooctyl pyrophosphate) is a complex organophosphorus compound. Industrially, it is highly valued as a reactive intermediate, a critical ligand in advanced aluminate and titanate coupling agents[1], and a sulfur-free anti-wear additive in next-generation lubricants[2].

As a Senior Application Scientist, assessing the environmental and toxicological profile of this compound requires looking beyond basic regulatory checklists. We must analyze its molecular architecture: a thermodynamically labile, hydrophilic pyrophosphate (P-O-P) core flanked by highly hydrophobic, branched isooctyl chains. This amphiphilic nature dictates its phase partitioning, degradation kinetics, and biological interactions.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is the first step in predicting environmental behavior. The molecule is essentially insoluble in water but highly soluble in organic solvents[3], a trait that heavily influences both its environmental transport and the design of laboratory testing protocols.

Table 1: Physicochemical & Environmental Fate Parameters

| Parameter | Value / Description | Causality / Environmental Impact |

| Molecular Weight | ~402.4 g/mol | High molecular weight limits volatility; the compound will primarily partition to soil and aquatic sediment rather than the atmosphere. |

| Water Solubility | < 1 mg/L (Insoluble) | Driven by the dual branched isooctyl chains. Necessitates the use of co-solvents or specialized dispersion techniques during ecotoxicity testing. |

| Hydrolysis Kinetics | pH-dependent (Rapid at pH <4 or >9) | The P-O-P anhydride bond is susceptible to nucleophilic attack, preventing long-term environmental persistence. |

| Soil Adsorption ( Koc ) | High (> 3000 L/kg predicted) | The anionic phosphate core binds strongly to cationic soil minerals (Ca²⁺, Mg²⁺, Fe³⁺), immobilizing the compound in terrestrial environments. |

Environmental Fate & Transport Mechanisms

The environmental lifecycle of P,P'-diisooctyl diphosphoric acid is governed by a combination of abiotic and biotic degradation pathways.

Abiotic Hydrolysis: The most critical initial degradation step is the abiotic cleavage of the alkyl pyrophosphate bond[4]. Because the P-O-P linkage is a high-energy anhydride bond, it undergoes hydrolysis in aqueous environments, yielding two molecules of mono-isooctyl phosphoric acid. Further ester cleavage eventually yields phosphoric acid and isooctanol.

Biodegradation: Following the initial abiotic cleavage, the resulting isooctyl chains are subjected to microbial β -oxidation. The branched nature of the isooctyl group slightly retards the rate of microbial degradation compared to linear alkanes, but it is ultimately mineralized.

Figure 1: Stepwise hydrolysis pathway of P,P'-diisooctyl diphosphoric acid.

Toxicological Profile

The toxicity of P,P'-diisooctyl diphosphoric acid diverges significantly from traditional organophosphate pesticides.

Unlike neurotoxic organophosphates (e.g., chlorpyrifos), which feature specific leaving groups designed to phosphorylate the serine residue in the active site of acetylcholinesterase (AChE), long-chain alkyl pyrophosphates lack the necessary electrophilicity and steric fit for severe AChE inhibition. Instead, their toxicity is primarily physical and localized.

Table 2: Toxicological Thresholds (Class-Representative Data)

| Endpoint | Test System | Estimated Value | Mechanism of Action |

| Acute Aquatic Toxicity | Daphnia magna (48h EC50 ) | 1 - 10 mg/L | Surfactant-mediated lipid bilayer disruption. The amphiphilic molecule intercalates into cell membranes, causing lysis. |

| Mammalian Toxicity | Rat (Oral LD50 ) | > 2000 mg/kg | Low systemic toxicity due to poor gastrointestinal absorption of the highly lipophilic intact molecule. |

| Local Irritation | Rabbit (Dermal/Eye) | Severe Irritant | Free, unneutralized P-OH groups lower local tissue pH, causing acid-burn irritation. |

| Neurotoxicity | In vitro AChE assay | No significant inhibition | Lacks the specific aryl/fluorinated leaving groups required for covalent AChE phosphorylation. |

Experimental Workflows & Self-Validating Protocols

To generate robust, defensible data for regulatory submissions, experimental designs must be self-validating. A protocol is only trustworthy if it contains internal controls that automatically flag systemic errors.

Protocol 1: Hydrolysis Kinetics (Modified OECD 111)

Causality: Because the compound is practically insoluble in water[3], running a standard aqueous hydrolysis test will result in a heterogeneous suspension, leading to erratic kinetic data. We must introduce a biologically inert co-solvent (e.g., 1% v/v acetonitrile) to maintain a homogenous phase without altering the nucleophilic attack mechanism. Self-Validation: We run a sterile abiotic control in parallel. If degradation occurs in the sterile control but not the active test, we can definitively prove the degradation is purely chemical (hydrolysis) rather than microbial.

Step-by-Step Methodology:

-

Preparation: Prepare 10 mg/L solutions of the test substance in sterile, nitrogen-purged buffer solutions at pH 4.0, 7.0, and 9.0, utilizing 1% acetonitrile as a co-solvent.

-

Incubation: Seal the vessels and incubate in the dark at 50°C (accelerated tier) to force the reaction.

-

Sampling: Extract 1 mL aliquots at T=0,2,4,24,48, and 120 hours.

-

Quenching: Immediately quench samples by flash-freezing in liquid nitrogen to halt the hydrolysis reaction at the exact time point.

-

Analysis: Analyze via LC-MS/MS (ESI negative mode), tracking the disappearance of the parent mass ( m/z ~401) and the appearance of the mono-isooctyl phosphoric acid metabolite.

Protocol 2: Ready Biodegradability (OECD 301B - CO₂ Evolution)

Causality: The CO₂ evolution test is specifically chosen over dissolved oxygen methods (like OECD 301D). The surfactant properties of diisooctyl diphosphoric acid can coat and foul the membranes of dissolved oxygen probes, leading to false readings. Tracking evolved carbon gas bypasses this physical interference. Self-Validation: A toxicity control (Test Substance + Sodium Acetate) is mandatory. If the toxicity control fails to degrade the sodium acetate, it proves the test substance is actively killing the bacterial inoculum, preventing a "false-negative" biodegradability conclusion.

Step-by-Step Methodology:

-

Inoculation: Prepare a mineral salts medium and inoculate with secondary effluent activated sludge (30 mg suspended solids/L).

-

Dosing: Add the test substance as the sole carbon source at a concentration of 10 mg C/L.

-

Trapping: Aerate the sealed vessels with CO₂-free air and trap the evolved CO₂ in a series of barium hydroxide ( Ba(OH)2 ) scrubbers over a 28-day period.

-

Quantification: Periodically titrate the remaining Ba(OH)2 with standard HCl to quantify the exact molar amount of CO₂ produced, calculating the percentage of theoretical carbon mineralized.

Figure 2: Self-validating experimental workflow for fate and toxicity assessment.

References

- EP0198374A2 - Coupling agent system of aluminium - Google Patents Source: Google Patents URL

- WO2018017454A1 - Alkyl phosphate amine salts for use in lubricants - Google Patents Source: Google Patents URL

-

Synthetic Efficiency in Enzyme Mechanisms Involving Carbocations: Aristolochene Synthase Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

- 1. EP0198374A2 - Coupling agent system of aluminium - Google Patents [patents.google.com]

- 2. WO2018017454A1 - Alkyl phosphate amine salts for use in lubricants - Google Patents [patents.google.com]

- 3. Bis (diisooctyl pyrophosphate acyloxy) ethylene titanate-Nanjing Herun Coupling Agent Co., Ltd. [en.njherun.com]

- 4. pubs.acs.org [pubs.acs.org]

Solvent extraction of rare earth elements using "Diphosphoric acid, P,P'-diisooctyl ester"

Application Note: Solvent Extraction of Rare Earth Elements (REEs) Using Diphosphoric Acid, P,P'-Diisooctyl Ester

Executive Summary

For researchers and drug development professionals working with high-purity lanthanides (e.g., Lutetium-177 or Yttrium-90 for radiopharmaceuticals, Gadolinium for MRI contrast agents), the isolation of specific Rare Earth Elements (REEs) from complex, highly acidic mixtures is a critical upstream challenge. Diphosphoric acid, P,P'-diisooctyl ester (CAS No. 70729-86-1)[1], widely referred to in hydrometallurgical literature as Octyl Pyrophosphoric Acid (OPPA), is an organophosphorus extractant that offers unparalleled chelating strength. This application note details the mechanistic principles, quantitative performance, and a self-validating experimental protocol for utilizing OPPA in the liquid-liquid extraction of REEs.

Mechanistic Grounding & Causality

The efficacy of an extractant is dictated by its molecular architecture and the thermodynamic stability of the resulting metal-ligand complex.

-

The Pyrophosphate Advantage : Unlike conventional orthophosphoric acid extractants (such as D2EHPA), OPPA features a pyrophosphate moiety. This structure provides a rigid, pre-organized bidentate binding pocket. The high electron density of the pyrophosphate oxygens interacts favorably with the high charge density of trivalent REEs, allowing for highly efficient coordination[2].

-

Extraction in Hyper-Acidic Media : Because of its high equilibrium constant ( Kex ), OPPA can successfully extract REEs from highly acidic leachates (e.g., 1–5 M H2SO4 or H3PO4 )[3]. In such environments, standard extractants become fully protonated and lose their cation-exchange capabilities.

-

Reaction Mechanism : In an aliphatic diluent, OPPA exists predominantly as a hydrogen-bonded dimer, denoted as H2A2 . At the liquid-liquid interface, the REE³⁺ ion displaces the acidic protons, forming a neutral, lipophilic complex[4].

Equation : REE(aq)3++3H2A2(org)⇌REE(HA2)3(org)+3H(aq)+

The release of protons into the aqueous phase explains the inverse relationship between extraction efficiency and aqueous acidity. However, OPPA's inherently strong affinity drives the reaction forward even when the aqueous proton concentration is high[5].

Self-Validating Protocol: Liquid-Liquid Extraction of REEs

Trustworthiness & Validation: This protocol is designed as a closed mass-balance system. By measuring the REE concentration in the initial feed, the depleted raffinate, and the loaded organic phase, researchers can verify the distribution ratio ( D ) and confirm that no material is lost to third-phase emulsion or interfacial precipitation.

Phase 1: Reagent & Feed Preparation

-

Organic Phase Formulation : Dilute Diphosphoric acid, P,P'-diisooctyl ester to a 0.1–0.5 M concentration in an aliphatic diluent (e.g., dodecane or purified kerosene).

-

Causality: Aliphatic diluents reduce the viscosity of the organic phase, promoting rapid phase disengagement. If third-phase formation is observed (a heavy organic layer), add 2–5% v/v of a phase modifier such as isodecanol to increase the solubility of the metal-extractant complex.

-

-

Aqueous Feed Adjustment : Prepare the REE feed solution in a sulfate or chloride medium. Adjust the initial acidity ( H+ ) to the target range (typically 0.5–2.0 M) using H2SO4 or HCl .

-

Causality: While OPPA tolerates high acidity, standardizing the initial pH ensures reproducible thermodynamic driving forces for the cation exchange.

-

Phase 2: Solvent Extraction (Mixer-Settler Simulation)

-

Phase Contact : Combine the organic and aqueous phases in a separatory funnel or thermostated mixer at an Organic-to-Aqueous (O/A) volume ratio of 1:1.

-

Agitation : Agitate vigorously at 300–500 rpm for 10–15 minutes at 25°C.

-

Causality: This specific time and speed maximize the interfacial surface area for mass transfer without generating stable micro-emulsions that would hinder subsequent separation.

-

-

Phase Separation : Allow the mixture to settle for 20 minutes until a sharp, clear interface forms.

-

Validation (Mass Balance) : Sample both phases. Analyze the aqueous raffinate via ICP-MS. Calculate the Distribution Ratio ( D=[REE]org/[REE]aq ) and Extraction Efficiency ( E%=(D/(D+Vaq/Vorg))×100 ). The sum of REE mass in both phases must equal the initial feed mass ±2% .

Phase 3: Stripping & Recovery

-

Stripping Reagent : Contact the loaded organic phase with a high-concentration acid (e.g., 7 M H2SO4 ) or a precipitating agent (e.g., oxalic acid/HF) at an O/A ratio of 1:1[4].

-

Causality: The massive excess of protons forces the equilibrium reaction in reverse, protonating the OPPA ligands and expelling the REE³⁺ ions back into the aqueous phase for final recovery.

-

-

Agitate and Separate : Mix for 15 minutes, settle, and collect the high-purity aqueous REE concentrate.

Quantitative Data Presentation

The following table summarizes the typical extraction behavior of OPPA for selected REEs across varying acidities, demonstrating its selectivity and robustness.

| Parameter / Element | Light REE (e.g., Lanthanum) | Heavy REE (e.g., Yttrium/Dysprosium) | Conditions / Causality |

| Extraction Efficiency (0.5 M Acid) | 85 - 90% | > 98% | HREEs possess a smaller ionic radius, leading to higher charge density and stronger electrostatic coordination with OPPA[4]. |

| Extraction Efficiency (2.0 M Acid) | 40 - 50% | 80 - 85% | Increased H+ concentration drives the equilibrium leftward; however, OPPA maintains viability for HREEs[3]. |

| Optimal Stripping Agent | 3-5 M H2SO4 | 7 M H2SO4 | Heavier REEs form stronger complexes with OPPA, necessitating higher acid concentrations to fully reverse the extraction[4]. |

| Distribution Ratio ( D ) at pH 1.0 | ~ 5.5 | ~ 45.0 | High D values indicate OPPA's strong preference for the organic phase, minimizing the required O/A phase ratio[5]. |

Process Visualizations

Fig 1. Continuous liquid-liquid extraction and stripping workflow for REEs using OPPA.

Fig 2. Interfacial mass transfer and chelation mechanism of REE(III) by dimeric OPPA.

References

-

PubChem . "Diphosphoric acid, P,P'-diisooctyl ester | C16H36O7P2 | CID 534663". National Institutes of Health (NIH). 1

-

Beltrami, D., et al. "Recovery of Uranium from Wet Phosphoric Acid by Solvent Extraction Processes". Chemical Reviews, ACS Publications, 2014. 3

-

Kumari, A., et al. "Process development to recover rare earth metals from monazite mineral: A review". Minerals Engineering, 2015. 2

-

Desouky, O. A. "Studies on the use of octyl (phenyl) phosphinic acid (OPPA) for extraction of yttrium (III) from chloride medium". ResearchGate, 2008. 4

-

International Atomic Energy Agency (IAEA) . "Uranium Extraction Technology". Technical Reports Series No. 359, 1993. 5

Sources

Application Note: Selective Separation of Cobalt from Nickel Using Organophosphorus Solvent Extraction

A Protocol Focused on Bis(2,4,4-trimethylpentyl)phosphinic Acid

Introduction: The Challenge and a Solution for Cobalt-Nickel Separation

The separation of cobalt and nickel is a critical, yet challenging, step in hydrometallurgical processes, driven by the increasing demand for high-purity cobalt in applications such as lithium-ion batteries.[1] The chemical similarity of these adjacent transition metals makes their separation difficult.[2] Solvent extraction has emerged as the predominant industrial method, offering the high degree of separation and yield required.[2]

While various reagents exist, organophosphorus acids are particularly effective for separating cobalt and nickel from weakly acidic sulfate solutions.[2] Among these, phosphinic acids have demonstrated superior selectivity for cobalt over nickel compared to phosphoric and phosphonic acids.[2][3]

This document provides a detailed protocol for the selective solvent extraction of cobalt from a nickel-containing aqueous solution. The protocol is centered on the use of bis(2,4,4-trimethylpentyl)phosphinic acid , the active component of the commercial extractant Cyanex 272 .[4][5] This reagent, a form of diisooctylphosphinic acid, is widely recognized for its high efficiency and selectivity in this application.[5][6] The principles and steps outlined here are designed for researchers and scientists to establish a robust and reproducible separation workflow.

The Scientific Rationale: Mechanism of Selective Extraction

The selective extraction of cobalt(II) over nickel(II) using bis(2,4,4-trimethylpentyl)phosphinic acid is rooted in the distinct coordination chemistry of the two metal ions.[3][7] The process operates on a cation exchange mechanism, where the acidic proton of the extractant is exchanged for a metal ion. The extractant, which exists as a dimer (H₂A₂) in non-polar organic diluents, reacts with the metal ions (M²⁺) at the aqueous-organic interface.

The general extraction equilibrium can be represented as:

M²⁺ (aq) + 2(HA)₂ (org) ⇌ MA₂(HA)₂ (org) + 2H⁺ (aq) [8]

The key to the separation lies in the stereochemistry of the extracted metal complexes:

-

Cobalt(II) is preferentially extracted because it forms a tetrahedral complex with the phosphinic acid extractant.[3][7]

-

Nickel(II) , in contrast, forms an octahedral complex, which is more hydrated and consequently less soluble in the organic phase.[3][8]